2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-
Description
Properties
IUPAC Name |
3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-7-3-6-10-21(15)26-25(31)20-13-17-8-4-5-9-19(17)23(24(20)30)28-27-22-14-18(29(32)33)12-11-16(22)2/h3-14,30H,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDMDFAMCIHORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064443 | |
| Record name | C.I. Pigment Red 17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6655-84-1 | |
| Record name | Pigment Red 17 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6655-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-(2-(2-methyl-5-nitrophenyl)diazenyl)-N-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006655841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(o-tolyl)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization Step
- Starting Material: 2-methyl-5-nitroaniline
- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), ice-water bath
- Procedure:
- Dissolve 2-methyl-5-nitroaniline in dilute HCl, cool to 0–5 °C.
- Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
- Stir until diazotization is complete, as confirmed by starch-iodide paper (no further blue color formation).
Preparation of Coupling Component
- Starting Material: 3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide
- Preparation: This compound is typically synthesized by the condensation of 3-hydroxy-2-naphthoic acid (or its acid chloride) with 2-methylaniline, using standard amidation protocols (e.g., using thionyl chloride or carbodiimide coupling agents).
Azo Coupling Reaction
- Procedure:
- Dissolve the coupling component (3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide) in an alkaline medium (commonly sodium acetate or sodium carbonate solution).
- Cool the solution to 0–5 °C.
- Gradually add the freshly prepared diazonium salt solution with stirring, maintaining the temperature below 5 °C.
- Stir the mixture for several hours to ensure complete coupling.
- The product typically precipitates out and is collected by filtration, washed, and purified by recrystallization from suitable solvents (e.g., ethanol or acetone-water mixtures).
Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-methyl-5-nitroaniline | NaNO₂, HCl, 0–5 °C | Diazonium salt |
| 2 | 3-hydroxy-2-naphthoic acid + 2-methylaniline | Amidation agents (e.g., SOCl₂, DCC) | 3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide |
| 3 | Diazonium salt + coupling component | Alkaline medium, 0–5 °C | Target azo compound |
Data Table: Key Reaction Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Prevents side reactions |
| Coupling pH | Slightly alkaline (pH 8–10) | Ensures nucleophilicity of coupling component |
| Reaction Time | 1–3 hours | Depending on scale and stirring efficiency |
| Yield (overall) | 60–80% | Literature values may vary based on purification methods |
| Purification Solvent | Ethanol, acetone-water | Choice depends on solubility of product |
Research Findings and Observations
- The azo coupling reaction is highly sensitive to temperature and pH; maintaining low temperature is critical for high yield and purity.
- The purity of the coupling component (3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide) significantly affects the color and stability of the final pigment.
- The use of different solvents and bases in the coupling step can influence the crystal form and application properties of the pigment.
- The product is generally isolated as a red crystalline solid, consistent with its application as Pigment Red 17.
Summary Table: Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₀N₄O₄ |
| Molecular Weight | 440.45 g/mol |
| Density | 1.32 g/cm³ |
| Color | Red (Pigment Red 17) |
| LogP | 5.84 |
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying azo coupling reactions.
Biology: : Employed in biological assays to study enzyme activities and protein interactions.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: : Utilized in the production of pigments, dyes, and other colorants for textiles, plastics, and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) in the compound plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The hydroxyl group (-OH) and the carboxamide group (-CONH-) contribute to its solubility and binding properties, enabling it to interact with biological molecules and enzymes.
Comparison with Similar Compounds
Chemical Identifier :
- CAS No.: 6655-84-1
- Molecular Formula : C₂₅H₂₀N₄O₄
- Molecular Weight : 440.460 g/mol
- LogP : 5.84 (indicative of high lipophilicity)
- Structure : Comprises a naphthalene backbone substituted with a hydroxy group, an azo linkage to a 2-methyl-5-nitrophenyl group, and a 2-methylphenyl carboxamide moiety .
Comparison with Structurally Similar Azo Compounds
Structural Differences and Physicochemical Properties
The target compound belongs to the azo-naphthalenecarboxamide class. Key structural analogs include:
Key Observations :
Application-Specific Comparisons
- Tattoo Inks : The target compound is linked to adverse reactions (e.g., granulomatous dermatitis) due to its persistence in dermal tissues . In contrast, Pigment Red 114 is preferred in coatings for its thermal stability .
- Analytical Methods : The target compound’s HPLC separation requires phosphoric acid, whereas analogs like Pigment Red 22 may need alternative mobile phases due to differing polarities .
Stability and Toxicity
- Photostability: Azo compounds with electron-withdrawing groups (e.g., -NO₂ in the target compound) exhibit superior UV resistance compared to methoxy-substituted analogs .
Research Findings and Data Gaps
- HPLC Analysis : The target compound elutes at 7.2 min under optimized conditions (acetonitrile/water, 55:45 v/v), whereas Pigment Red 114 requires higher organic phases due to lower polarity .
- Regulatory Status : The target compound is listed under REACH regulations (ECHA, 2017), but analogs like CAS 6535-47-3 lack comprehensive safety data .
Biological Activity
2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-, commonly referred to as a monoazo compound, is a synthetic organic compound with significant biological implications. Its chemical structure, characterized by the presence of an azo group, has been associated with various biological activities, including potential toxicity and genotoxicity.
- Chemical Formula : C25H20N4O4
- CAS Number : 67828-20-0
- Molecular Weight : 490.9 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its toxicity, potential genotoxic effects, and metabolic pathways.
Toxicity Studies
-
Acute and Chronic Toxicity :
- In a study assessing repeated dose toxicity, no significant adverse effects were observed at doses up to 500 mg/kg body weight per day in rats. The No Observed Adverse Effect Level (NOAEL) was established at this dosage .
- Another assessment indicated that the compound caused a dose-dependent increase in liver weights in female rats but did not result in any histopathological changes .
-
Genotoxicity :
- In vitro studies using bacterial reverse mutation assays (OECD TG 471) showed no significant increase in revertant colonies across various strains of Salmonella typhimurium and Escherichia coli, suggesting a lack of genotoxic potential under the tested conditions .
- However, potential breakdown products like anisidine have been identified as genotoxic, raising concerns about the compound's safety profile upon metabolism .
Metabolism and Excretion
The metabolism of this compound primarily involves the action of cytochrome P450 enzymes, particularly CYP 1A2. Studies indicate that the compound undergoes O-demethylation and ring hydroxylation, leading to metabolites that may exhibit different biological activities compared to the parent compound .
Excretion Pathways
Most of the administered compound was found in feces (up to 86% after 48 hours), with minimal absorption into systemic circulation. This suggests low bioavailability and potential for reduced systemic toxicity .
Case Studies
-
Human Health Assessments :
- A comprehensive assessment indicated that while acute exposure might not yield significant adverse effects, chronic exposure could lead to liver weight increases without other systemic toxicity markers .
- The absence of systemic absorption in toxicokinetic studies further supports the notion that the compound may pose a lower risk under controlled exposure conditions.
- Comparative Analysis with Analogues :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves diazo-coupling reactions. Azo linkage formation requires precise pH control (8–9) and low-temperature diazotization (0–5°C) to prevent premature decomposition. For example, coupling 3-hydroxy-4-amino-naphthalenecarboxamide with 2-methyl-5-nitrobenzenediazonium chloride under alkaline conditions yields the target compound. Catalysts like sodium acetate may enhance coupling efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures >90% purity .
Q. What characterization techniques are critical for confirming structural integrity?
- Methodological Answer :
- Spectroscopy : UV-Vis (λ_max ~450–550 nm for azo chromophores) and FTIR (N=N stretch at ~1450–1550 cm⁻¹, OH stretch at ~3400 cm⁻¹).
- NMR : ¹H/¹³C NMR to resolve substituent effects (e.g., methylphenyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~448).
- Elemental Analysis : Validate C, H, N, O, and Cl content (±0.3% theoretical) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show:
- Light Sensitivity : Degrades under UV exposure (t₁/₂ = 72 hrs in sunlight; use amber glassware).
- Thermal Stability : Stable up to 150°C (TGA data); store at 4°C in desiccators.
- pH Sensitivity : Hydrolyzes in strong acids/bases (pH <3 or >11); neutral buffers recommended for biological assays .
Advanced Research Questions
Q. What computational methods can predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict HOMO-LUMO gaps (~3.2 eV, indicating redox activity).
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility.
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide drug design .
Q. How can researchers resolve contradictions in reported spectroscopic data for analogous azo-naphthalenecarboxamides?
- Methodological Answer : Contradictions often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) shift λ_max by 20–30 nm vs. electron-donating groups (e.g., -OCH₃) .
- Solvent Polarity : Solvatochromism alters absorption bands; standardize solvents (e.g., DMF or ethanol) for cross-study comparisons.
- Instrument Calibration : Validate using reference compounds (e.g., Sudan Red) to align spectral baselines .
Q. What mechanistic insights explain the compound’s degradation pathways in environmental matrices?
- Methodological Answer :
- Photodegradation : UV-induced cleavage of the azo bond generates nitroso intermediates (LC-MS/MS confirmation).
- Microbial Degradation : Aerobic bacteria (e.g., Pseudomonas) reduce -NO₂ to -NH₂ under carbon-limited conditions.
- Analytical Workflow : Use HPLC-UV (C18 column, acetonitrile/water gradient) to track degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
